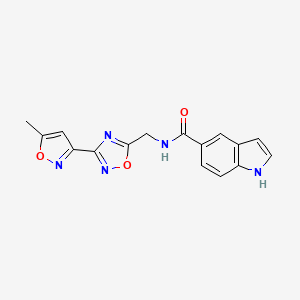
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising several heterocyclic rings:
- Isoxazole Ring : Contributes to the compound's biological properties.
- Oxadiazole Ring : Known for its role in various pharmacological activities.
- Indole Moiety : A common structural motif in many bioactive compounds.
The molecular formula is C15H14N4O3 with a molecular weight of approximately 298.302 g/mol. The presence of functional groups such as the carboxamide enhances solubility and bioavailability, which are critical for its pharmacokinetic properties .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key biochemical pathways, potentially affecting cell signaling and metabolism.
- Receptor Interaction : It may bind to receptors that modulate various physiological responses, contributing to its therapeutic effects.
These interactions are facilitated by non-covalent forces such as hydrogen bonding and π-π stacking due to the compound's multi-ring structure .
Antimicrobial Properties
Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance:
- Antibacterial Activity : Compounds containing isoxazole and oxadiazole moieties have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5d | 37.9–113.8 | S. aureus |
| 5g | <50 | E. coli |
| 5k | <50 | P. aeruginosa |
Anticancer Activity
Research into the anticancer potential of this compound is ongoing. The structural features suggest that it may influence pathways related to tumor growth and metastasis. For example, compounds with similar scaffolds have been reported to inhibit cancer cell proliferation in vitro .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives related to indole and oxadiazole structures. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.25 µg/mL . This highlights the potential of this compound in treating resistant bacterial infections.
Case Study 2: Anticancer Screening
In a separate investigation focusing on indole derivatives, compounds were screened for their ability to inhibit cancer cell lines. The findings suggested that specific modifications in the structure could enhance their cytotoxic effects against various cancer types . This underscores the importance of structural optimization in developing effective anticancer agents.
Propriétés
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-2-3-12-10(7-11)4-5-17-12/h2-7,17H,8H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCPZJMMJGFIAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














